molecular formula C13H12N4O B11052277 7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile

7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile

Cat. No. B11052277
M. Wt: 240.26 g/mol
InChI Key: QLFUGZXELNZSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of multiple functional groups, including an imino group, three methyl groups, an oxabicyclo ring, and three nitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile involves multiple steps, starting from simpler organic molecules. One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing the efficient construction of the oxabicyclo[3.2.1]octane core .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The imino and nitrile groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a wide range of products.

Scientific Research Applications

7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile involves its interaction with molecular targets and pathways. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s bicyclic structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Imino-2,4,5-trimethyl-6-oxabicyclo[321]oct-3-ene-1,8,8-tricarbonitrile is unique due to its combination of functional groups and the presence of three nitrile groups, which are not commonly found together in similar compounds

properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

7-imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile

InChI

InChI=1S/C13H12N4O/c1-8-4-9(2)13(7-16)10(17)18-11(8,3)12(13,5-14)6-15/h4,9,17H,1-3H3

InChI Key

QLFUGZXELNZSBS-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C2(C(C1(C(=N)O2)C#N)(C#N)C#N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.